1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL
Description
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol is a fluorinated organic compound characterized by its highly substituted structure, including an isopropylimino group, two trifluoromethyl groups, and three terminal fluorine atoms on the butan-3-ol backbone. Its unique electronic and steric properties make it of interest in specialized applications such as catalysis, fluorinated solvent design, or intermediates in organofluorine synthesis.
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXRNZBFQRIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the isopropylimino moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in stabilizing the compound and enhancing its reactivity. The isopropylimino moiety may interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several fluorinated alcohols and imino derivatives. Key analogues include:
Physicochemical Properties
- Polarity and Solubility: The trifluoromethyl and fluorine substituents in 1-isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol likely confer high hydrophobicity and low polarity, akin to 3,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol . This contrasts with halogenated analogues like 1-chloro-3-fluoroisopropanol, which exhibit higher polarity due to reactive Cl/F substituents .
- Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability compared to non-fluorinated counterparts. For example, 3,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol has a boiling point of 134–135°C , suggesting that the target compound may similarly resist decomposition at moderate temperatures.
Research Findings and Gaps
- Synthesis Challenges: The compound’s synthesis likely involves multi-step fluorination and imino group introduction, similar to methods for perfluorinated compounds described in the Pharos Project .
- Environmental Impact: Perfluorinated compounds (PFCs) are noted for environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
